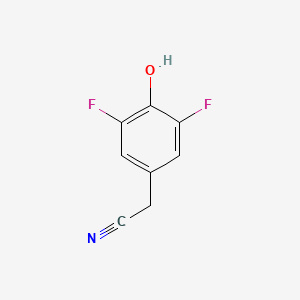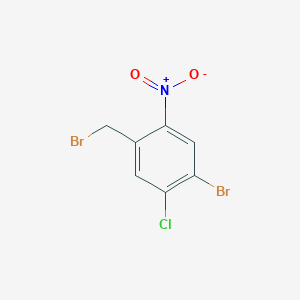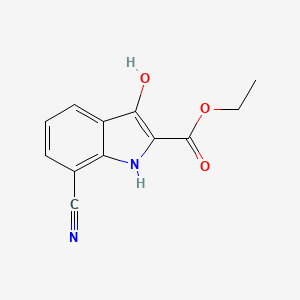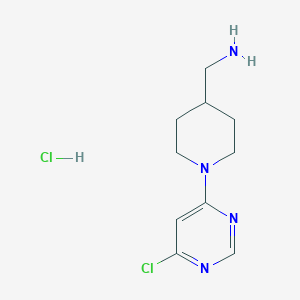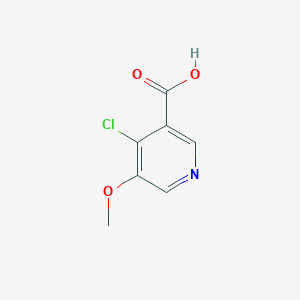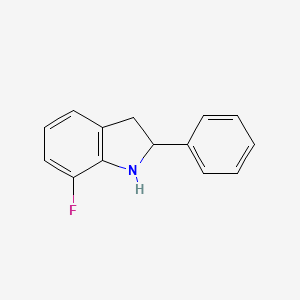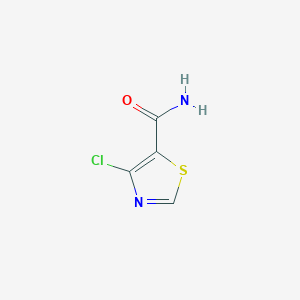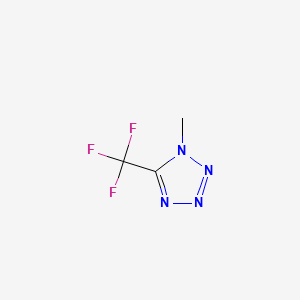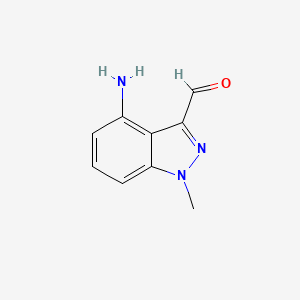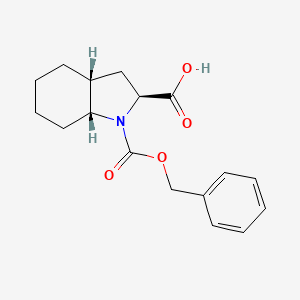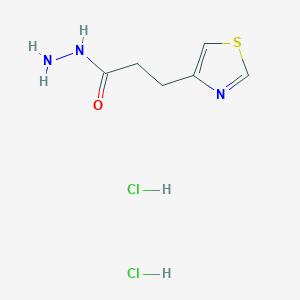![molecular formula C9H9ClN2O B15224284 (5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15224284.png)
(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-chloro-3-methylpyridine with formaldehyde and ammonia under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free and catalyst-free conditions to enhance efficiency and reduce environmental impact. These methods include the use of microwave irradiation and ultrasonic waves to accelerate the reaction rates and improve yields .
化学反応の分析
Types of Reactions
(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of (5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but lacking the chlorine and methyl groups.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to the presence of the chlorine and methyl groups, which enhance its reactivity and potential for functionalization. These substituents also contribute to its distinct biological activity and applications in various fields .
特性
分子式 |
C9H9ClN2O |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
(5-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9ClN2O/c1-6-7(5-13)12-8(10)3-2-4-9(12)11-6/h2-4,13H,5H2,1H3 |
InChIキー |
JFHSDZUIJIDUOS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C(=N1)C=CC=C2Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione](/img/structure/B15224203.png)
